N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[[5-(furan-2-yl)furan-2-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-16(12-8-15(22-18-12)10-3-4-10)17-9-11-5-6-14(21-11)13-2-1-7-20-13/h1-2,5-8,10H,3-4,9H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVVCJNWACNANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=CC=C(O3)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Functionalization
The oxazole-3-methyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M) in tetrahydrofuran (THF) at 60°C for 4 hours. Acidification with HCl precipitates the carboxylic acid, which is filtered and dried (purity >95%).
Synthesis of [2,2'-Bifuran]-5-ylmethanamine
Bifuran Core Construction via Coupling Reactions
The bifuran scaffold is synthesized using palladium-catalyzed cross-coupling strategies. A Sonogashira coupling between 5-iodofuran-2-carbaldehyde and propargyl alcohol generates a furan-acetylene intermediate, which undergoes cyclization in the presence of CuI and Pd(PPh₃)₄ to form the bifuran core.
Key Data:
Reductive Amination for Methylamine Installation
The aldehyde group at the 5-position of the bifuran is converted to a methylamine via reductive amination. Reaction with ammonium acetate and sodium cyanoborohydride in methanol at room temperature for 12 hours affords [2,2'-bifuran]-5-ylmethanamine (Fig. 1B).
Key Data:
- Yield : 76% after solvent evaporation and trituration with diethyl ether.
- Purity : 98% (HPLC analysis).
Amide Bond Formation
Carboxylic Acid Activation and Coupling
The oxazole-3-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C. Subsequent reaction with [2,2'-bifuran]-5-ylmethanamine in the presence of triethylamine (TEA) yields the target carboxamide (Fig. 1C).
Key Data:
Alternative Method: EDCI/HOBt-Mediated Coupling
A milder approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM. This method minimizes side reactions and improves yields for acid-sensitive substrates.
Key Data:
Optimization Challenges and Solutions
Regioselectivity in Oxazole Formation
The cyclopropyl group’s steric bulk can hinder cyclocondensation. Using polar aprotic solvents (e.g., DMF) at elevated temperatures (160°C) enhances reaction efficiency.
Bifuran Stability Under Acidic Conditions
The bifuran moiety is prone to ring-opening in strong acids. Neutral or mildly acidic conditions (pH 4–6) during amide coupling preserve structural integrity.
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form corresponding amines.
Substitution: The cyclopropyl group can undergo substitution reactions with nucleophiles, leading to ring-opening products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines from the oxazole ring.
Substitution: Various ring-opened products depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s bifuran moiety can be used in the synthesis of high-performance polymers and materials with enhanced thermal and mechanical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of N-({[2,2’-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran moiety can participate in π-π stacking interactions, while the oxazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Key Compounds:
N-(2-octyldodecyl)-2,2'-bifuran-3,3'-dicarboximide (BFI-OD)
- Core Structure : 2,2'-Bifuran with dicarboximide substituents.
- Key Differences :
- BFI-OD lacks the oxazole-carboxamide group, instead incorporating imide functionalities.
- The 2-octyldodecyl chain in BFI-OD enhances solubility in non-polar matrices, contrasting with the polar carboxamide in the target compound. Applications: BFI-OD is used in organic electronics (e.g., semiconductors) due to its planar, conjugated bifuran-imide system .
5-Cyclopropyl-1,2-oxazole-3-carboxamide Derivatives
- Core Structure : Oxazole-carboxamide with varied substituents (e.g., phenyl, alkyl).
- Key Differences :
- Replacement of the bifuran-methylene group with simpler alkyl/aryl chains reduces π-conjugation and rigidity.
- Cyclopropyl retention improves metabolic stability compared to linear alkyl analogs.
Structural Comparison Table:
Physicochemical and Electronic Properties
Biological Activity
N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Overview
The compound features a bifuran moiety attached to a cyclopropyl-substituted oxazole structure. The oxazole ring is known for its diverse pharmacological properties, including anti-inflammatory and antimicrobial activities. The presence of the bifuran group may enhance the compound's interaction with biological targets due to its unique electronic properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Apoptosis induction |
| 5b | U-937 | 2.41 | Cell cycle arrest |
| N-(bifuran) | HeLa | 1.20 | Caspase activation |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, which are crucial in cancer therapy.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary studies indicate that it exhibits activity against various bacterial strains, possibly due to its ability to disrupt bacterial cell membranes.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of oxazole derivatives, N-{[2,2'-bifuran]-5-yl}methyl derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 16 µg/mL, comparable to standard antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation.
- Interaction with DNA : Some oxazole derivatives can intercalate with DNA, leading to disruption of replication processes.
- Modulation of Signal Transduction Pathways : The compound may influence various signaling pathways associated with cell survival and apoptosis.
Research Findings
Recent research has focused on synthesizing and evaluating new derivatives based on the oxazole scaffold. A study published in Journal of Medicinal Chemistry reported that certain modifications led to enhanced biological activity against cancer cell lines compared to earlier compounds.
Table 2: Structure-Activity Relationship (SAR)
| Modification | Biological Activity Change |
|---|---|
| Addition of methyl group at C4 | Increased potency against MCF-7 |
| Substitution at C5 with halogen | Enhanced selectivity for cancer cells |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-({[2,2'-bifuran]-5-yl}methyl)-5-cyclopropyl-1,2-oxazole-3-carboxamide, and how can purity be maximized?
- Methodology : Synthesis typically involves coupling bifuran derivatives with oxazole precursors under basic conditions. For example, analogous compounds like N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide are synthesized via nucleophilic substitution reactions followed by column chromatography for purification . Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios of reactants. Purity optimization often requires iterative recrystallization or preparative HPLC .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques : Use 1H/13C NMR to verify bifuran and oxazole ring connectivity, FT-IR for carbonyl (C=O) and amide (N–H) bond validation, and HRMS for molecular weight confirmation. X-ray crystallography (using SHELX programs ) is recommended for resolving stereochemical ambiguities, particularly for the cyclopropane and bifuran moieties.
Q. What are the primary challenges in characterizing its solubility and stability?
- Experimental Design : Perform solubility assays in polar (water, DMSO) and nonpolar solvents (hexane) using UV-Vis spectroscopy. Stability studies under varying pH (2–12) and temperature (4–37°C) conditions, monitored via HPLC, can identify degradation pathways. For example, cyclopropane-containing analogs show pH-dependent ring-opening reactions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s potential bioactivity?
- SAR Strategy : Synthesize derivatives with modifications to the bifuran (e.g., halogenation) or oxazole (e.g., substituent variation) groups. Compare bioactivity data (e.g., enzyme inhibition assays) to identify critical pharmacophores. For instance, N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide derivatives exhibit enhanced antimicrobial activity when electron-withdrawing groups are added to the oxadiazole ring .
Q. What computational methods are suitable for predicting binding modes with biological targets?
- Modeling Approaches : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict interactions with enzymes like cytochrome P450 or kinases. Validate predictions with experimental data from crystallographic fragment screening (e.g., FAD-dependent oxidoreductase studies ).
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Data Analysis : Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) or off-target effects using proteome-wide affinity profiling . For example, compounds with bifuran moieties often exhibit rapid hepatic clearance due to furan oxidation .
Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?
- Crystallization Techniques : Optimize solvent vapor diffusion with mixed solvents (e.g., chloroform:methanol). For refractory cases, employ co-crystallization with stabilizing ligands or use cryo-protectants (e.g., glycerol) for low-temperature data collection. SHELXD/SHELXE pipelines are robust for phase resolution in small-molecule crystallography .
Methodological Considerations
Q. How can reaction intermediates be trapped and characterized during synthesis?
- Trapping Methods : Use low-temperature quenching (-78°C) in inert atmospheres to stabilize intermediates. Analyze via LC-MS or in-situ IR spectroscopy . For example, cyclopropane ring formation in related compounds is monitored by tracking methylene bridge signals in real-time NMR .
Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?
- Statistical Framework : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For high-throughput data, machine learning models (random forests) can identify activity cliffs .
Critical Research Gaps
- Metabolic Pathways : No data on cytochrome P450-mediated oxidation of the bifuran moiety.
- Toxicity Profiling : Limited in vivo toxicokinetic studies for long-term exposure.
- Polypharmacology : Unresolved off-target interactions with GPCRs or ion channels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
